molecular formula C7H16ClNO2 B555566 Methyl 2-aminohexanoate hydrochloride CAS No. 77300-48-2

Methyl 2-aminohexanoate hydrochloride

Cat. No. B555566
CAS RN: 77300-48-2
M. Wt: 181.66 g/mol
InChI Key: FMMOVZRXLNVNBI-UHFFFAOYSA-N
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Description

Methyl 2-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in solution-phase peptide synthesis . Its linear formula is C7H16ClNO2 .


Molecular Structure Analysis

The molecular structure of Methyl 2-aminohexanoate hydrochloride is represented by the linear formula C7H16ClNO2 .

Scientific Research Applications

Sustainable Solvent Alternatives

The review by Vincent Rapinel et al. (2020) focuses on 2-Methyloxolane (2-MeOx) as a sustainable, bio-based solvent for extracting natural products and food ingredients. This solvent is highlighted for its environmental and economic viability compared to conventional petroleum-based solvents, potentially relevant for processes involving methyl 2-aminohexanoate hydrochloride in natural product extraction or synthesis contexts (Rapinel et al., 2020).

Biopolymer Synthesis and Applications

Research on xylan derivatives by K. Petzold-Welcke et al. (2014) presents the chemical modification of xylan into biopolymer ethers and esters, showcasing the synthesis and application potential of chemically modified natural polymers. This could relate to the functional group transformation capabilities of methyl 2-aminohexanoate hydrochloride in similar biopolymer synthesis applications (Petzold-Welcke et al., 2014).

Biodegradation Systems

The study on the biodegradation system of Flavobacterium and Pseudomonas by S. Negoro et al. (1994) outlines microbial adaptation to man-made compounds like 6-aminohexanoate-oligomer. Insights into microbial degradation pathways could inform research on the environmental impact and degradation mechanisms of methyl 2-aminohexanoate hydrochloride, highlighting the importance of sustainable chemical use and disposal (Negoro et al., 1994).

Pesticide Environmental Effects

D. Neary et al. (1993) review a decade of research on the environmental fate of forestry-use pesticides, emphasizing the controlled movement through hydrologic pathways and the minimal long-term impact on water quality when best management practices are followed. While focused on pesticides, the principles of chemical fate, dissipation, and environmental impact assessment could apply to studies involving methyl 2-aminohexanoate hydrochloride, especially regarding its environmental safety and degradation (Neary et al., 1993).

Safety And Hazards

Methyl 2-aminohexanoate hydrochloride may cause skin and eye irritation. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

methyl 2-aminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOVZRXLNVNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554798
Record name Methyl norleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminohexanoate hydrochloride

CAS RN

77300-48-2
Record name Methyl norleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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